![molecular formula C18H14BrFN2OS B2539947 4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 895785-81-6](/img/structure/B2539947.png)
4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide" is a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The presence of a thiazole ring and halogen substituents in the structure may contribute to the compound's bioactivity profile.
Synthesis Analysis
The synthesis of benzamide derivatives often involves cyclization reactions and the use of halogenated intermediates. For instance, the synthesis of N-benzothiazol-2-yl-amides can be achieved through copper-catalyzed intramolecular cyclization of substituted thioureas . Similarly, the synthesis of N-substituted benzamides with antifungal activity has been reported to involve base-catalyzed cyclization of thioureas with brominated acetophenone . These methods suggest that the synthesis of the compound could involve similar cyclization reactions and the use of brominated intermediates.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of hydrogen bonding and π-interactions. For example, antipyrine-like benzamide derivatives exhibit intermolecular interactions such as N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts, which contribute to the stability of their crystal packing . These interactions are also likely to be present in the molecular structure of "4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide," influencing its solid-state properties and potentially its biological activity.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including condensation with aldehydes to form α,β-unsaturated carbonyl compounds . The presence of a bromomethyl group in some benzamide derivatives allows for further functionalization through nucleophilic substitution reactions . The bromo and fluoro substituents in the compound of interest suggest that it may also participate in similar reactions, which could be utilized for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen atoms and the thiazole ring can affect the compound's lipophilicity, solubility, and electronic properties. For example, the introduction of fluorine atoms into benzamide derivatives has been shown to enhance their antitumor activities . The bromo and fluoro substituents in "4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide" are expected to similarly influence its physical and chemical properties, potentially enhancing its biological activity.
Safety And Hazards
As with any chemical compound, handling “4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known without specific experimental data.
Direcciones Futuras
The future research directions for this compound could involve further studies to fully characterize its physical and chemical properties, investigations into its potential applications, and the development of methods for its efficient synthesis.
Please note that this is a general analysis based on the structure of the compound and the types of functional groups present. For a comprehensive analysis, specific experimental data and literature sources would be needed. If you have access to specific papers or data about this compound, I could help you analyze them.
Propiedades
IUPAC Name |
4-bromo-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2OS/c19-14-5-1-12(2-6-14)17(23)21-10-9-16-11-24-18(22-16)13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBJFMNRFOFPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate](/img/structure/B2539865.png)
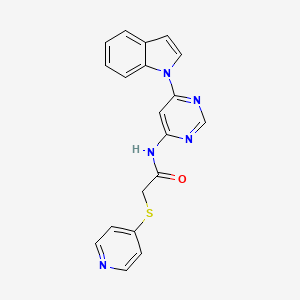
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)
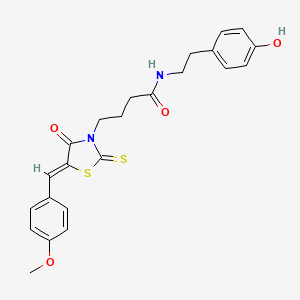
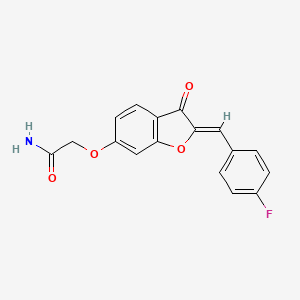
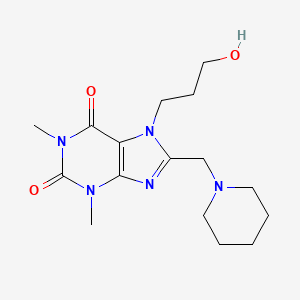
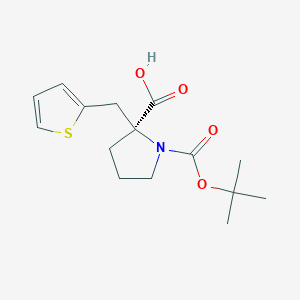
![N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2539876.png)
![Methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate](/img/structure/B2539878.png)
![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)
![2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2539882.png)
![(4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2539883.png)

![N-Methyl-N-[2-[2-methyl-3-(methylsulfinylmethyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2539887.png)